N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 192726-06-0
VCID: VC0071601
InChI: InChI=1S/C27H38N4O3.C5H7NO3/c1-19(2)25(31-15-9-14-29-27(31)34)26(33)30-22(16-20-10-5-3-6-11-20)18-24(32)23(28)17-21-12-7-4-8-13-21;7-4-2-1-3(6-4)5(8)9/h3-8,10-13,19,22-25,32H,9,14-18,28H2,1-2H3,(H,29,34)(H,30,33);3H,1-2H2,(H,6,7)(H,8,9)/t22-,23-,24-,25-;3-/m00/s1
SMILES: CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O)N3CCCNC3=O.C1CC(=O)NC1C(=O)O
Molecular Formula: C32H45N5O6
Molecular Weight: 595.741

N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid

CAS No.: 192726-06-0

Cat. No.: VC0071601

Molecular Formula: C32H45N5O6

Molecular Weight: 595.741

* For research use only. Not for human or veterinary use.

N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid - 192726-06-0

Specification

CAS No. 192726-06-0
Molecular Formula C32H45N5O6
Molecular Weight 595.741
IUPAC Name (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;(2S)-5-oxopyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C27H38N4O3.C5H7NO3/c1-19(2)25(31-15-9-14-29-27(31)34)26(33)30-22(16-20-10-5-3-6-11-20)18-24(32)23(28)17-21-12-7-4-8-13-21;7-4-2-1-3(6-4)5(8)9/h3-8,10-13,19,22-25,32H,9,14-18,28H2,1-2H3,(H,29,34)(H,30,33);3H,1-2H2,(H,6,7)(H,8,9)/t22-,23-,24-,25-;3-/m00/s1
Standard InChI Key XTNBASMLUMHKST-JBINCMMUSA-N
SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O)N3CCCNC3=O.C1CC(=O)NC1C(=O)O

Introduction

Physical and Chemical Properties

The physical and chemical properties of N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid provide important insights into its behavior and potential applications. These properties are crucial for understanding how the compound might interact with biological systems, how it can be formulated in pharmaceutical preparations, and how it can be handled and stored.

Basic Physical Properties

The following table summarizes the key physical properties of the compound:

PropertyValueSource
CAS Number192726-06-0
Molecular FormulaC32H45N5O6
Molecular Weight595.73 g/mol
Exact Mass595.337
Physical StateNot specified-
Melting PointNot available
Boiling PointNot available
DensityNot available
Flash PointNot available

The lack of data regarding the compound's melting point, boiling point, and other physical characteristics indicates limited experimental characterization in the available literature. These gaps highlight opportunities for further research to fully characterize the compound's physical properties .

Chemical Properties and Reactivity

The chemical properties of this compound are influenced by its functional groups and molecular structure. The Polar Surface Area (PSA) of 174.09 suggests considerable polarity, which impacts its membrane permeability and bioavailability . This relatively high PSA value indicates that the compound may have limited ability to cross cell membranes passively, including the blood-brain barrier.

The LogP value of 3.51110 indicates moderate lipophilicity, suggesting a balance between water solubility and lipid solubility . This property is particularly important for pharmaceutical compounds, as it influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The moderate LogP value suggests that the compound might have reasonable oral bioavailability while maintaining some aqueous solubility.

The compound's reactivity profile is likely dominated by its functional groups:

  • The amino group can participate in nucleophilic reactions and form salts with acids

  • The hydroxyl group can undergo esterification and oxidation reactions

  • The amide bonds are relatively stable but can be hydrolyzed under harsh conditions

  • The carboxylic acid group can form esters, amides, and salts

Nomenclature and Identifiers

The compound is known by several names and identifiers in chemical databases and literature. Understanding these alternative designations is important for comprehensive literature searches and proper identification in research and commercial contexts.

Systematic and Alternative Names

  • (S)-N-((2S,4S,5S)-5-AMino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-Methyl-2-(2-oxotetrahydropyriMidin-1(2H)-yl)butanaMide coMpd with (S)-5-oxopyrrolidine-2-carboxylic acid

  • N-(4-Amino-1-Benzyl-3-Hydroxy-5-Phenyl-Pentyl)-3-Methyl-2-(2-Oxo-Tetrahydro-Pyrimidin-1-Yl)-Butyramide,Compound With 5-Oxopyrrolidine-2-Carboxylic Acid

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound:

Identifier TypeValue
CAS Registry Number192726-06-0
Molecular FormulaC32H45N5O6
InChINot provided in search results
SMILES NotationNot provided in search results
PubChem IDRelated to 54717616 (based on structural similarity)

The CAS Registry Number (192726-06-0) serves as a unique identifier for this compound in chemical databases and literature, facilitating accurate identification despite the complexity of its name .

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